molecular formula C10H12N2 B13255041 4-Amino-4-phenylbutanenitrile

4-Amino-4-phenylbutanenitrile

Cat. No.: B13255041
M. Wt: 160.22 g/mol
InChI Key: SGYDDVGRZURMKW-UHFFFAOYSA-N
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Description

4-Amino-4-phenylbutanenitrile is an organic compound with the molecular formula C10H12N2. It is a nitrile derivative that features both an amino group and a phenyl group attached to a butanenitrile backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-4-phenylbutanenitrile typically involves the reaction of benzyl cyanide with ammonia under specific conditions. One common method includes the use of concentrated sulfuric acid and nitric acid to facilitate the reaction, followed by crystallization and filtration to obtain the desired product . Another approach involves the use of skeletal nickel as a catalyst in a pressure reactor, with ethanol as the solvent .

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while minimizing side reactions .

Chemical Reactions Analysis

Types of Reactions

4-Amino-4-phenylbutanenitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Amino-4-phenylbutanenitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals

Mechanism of Action

The mechanism of action of 4-Amino-4-phenylbutanenitrile involves its interaction with specific molecular targets. It can act as a nucleophile, participating in various biochemical pathways. The compound’s effects are mediated through its ability to form stable complexes with enzymes and other proteins, influencing their activity and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Amino-4-phenylbutanenitrile is unique due to the presence of both an amino group and a nitrile group, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a versatile intermediate in organic synthesis and a valuable compound in medicinal chemistry .

Properties

Molecular Formula

C10H12N2

Molecular Weight

160.22 g/mol

IUPAC Name

4-amino-4-phenylbutanenitrile

InChI

InChI=1S/C10H12N2/c11-8-4-7-10(12)9-5-2-1-3-6-9/h1-3,5-6,10H,4,7,12H2

InChI Key

SGYDDVGRZURMKW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(CCC#N)N

Origin of Product

United States

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